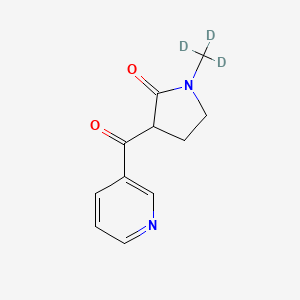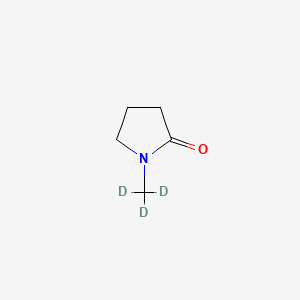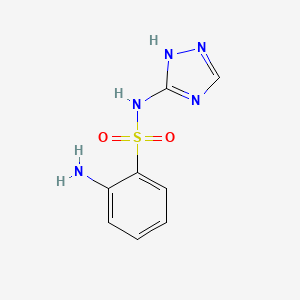
N-tert-Butoxycarbonyl Amoxapine-d8
Overview
Description
“N-tert-Butoxycarbonyl Amoxapine-d8” is a labelled analogue of N-tert-Butoxycarbonyl Amoxapine, which is a protected form of Amoxapine . The chemical name is “Tert-butyl 4- (2-chlorodibenzo [b,f] [1,4]oxazepin-11-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8” and its molecular formula is "C22H16D8ClN3O3" .
Synthesis Analysis
The synthesis of “N-tert-Butoxycarbonyl Amoxapine-d8” involves the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis
The molecular structure of “N-tert-Butoxycarbonyl Amoxapine-d8” can be represented by the SMILES notation: "ClC1=CC=C2C (C (N3C ( [2H]) ( [2H])C ( [2H]) ( [2H])N (C (OC © ©C)=O)C ( [2H]) ( [2H])C3 ( [2H]) [2H])=NC4=CC=CC=C4O2)=C1" .Physical And Chemical Properties Analysis
The molecular weight of “N-tert-Butoxycarbonyl Amoxapine-d8” is 422.0 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Polymerization
- N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been used in the synthesis of 5-lipoxygenase inhibitor LY280810 and other hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
- Tert-butoxycarbonyl (BOC) groups are used in organic synthesis and polymer materials chemistry, such as in the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (Jing, Suzuki, & Matsumoto, 2019).
Amino Acid-Based Polymers
- The study on the synthesis and polymerization of amino acid-derived acetylene monomers using N-(tert-butoxycarbonyl)-l-alanine demonstrates the application in forming polymers with specific properties (Gao, Sanda, & Masuda, 2003).
Bioactivity and Molecular Docking
- N,N-di-tert-butoxycarbonyl (Boc)-2-amino pyridine was explored for its anticancer activity against lung cancer, showing the potential of BOC compounds in medical research (Asath et al., 2017).
Catalysis and Chemical Reactions
- N-tert-butoxycarbonylation of amines has been facilitated by various catalysts, indicating the versatility of BOC groups in chemical synthesis (Suryakiran et al., 2006).
Solid-Phase Synthesis
- N-tert-butoxycarbonyl compounds have been utilized as handles in the solid-phase synthesis of peptide α-carboxamides, underscoring their utility in peptide synthesis (Gaehde & Matsueda, 1981).
Sustainable Synthesis
- Flow microreactor systems have been employed for the introduction of tert-butoxycarbonyl groups into various organic compounds, highlighting the sustainable approaches in modern synthesis (Degennaro et al., 2016).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonyl Amoxapine-d8 | |
CAS RN |
1246814-71-0 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




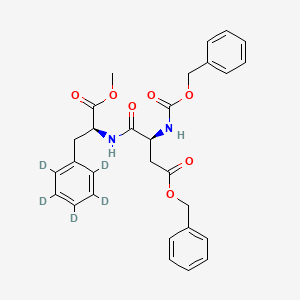
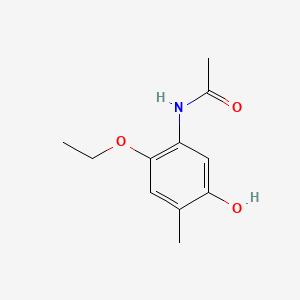

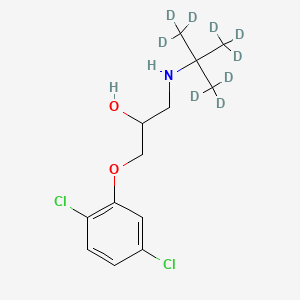

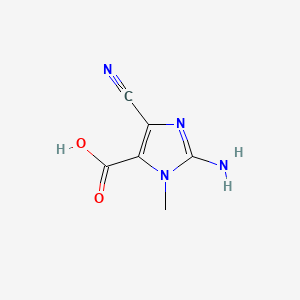
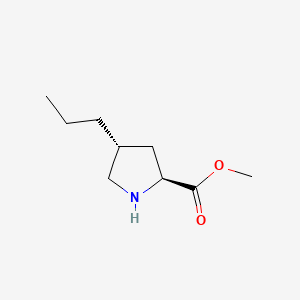
![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)
